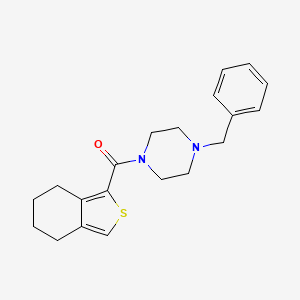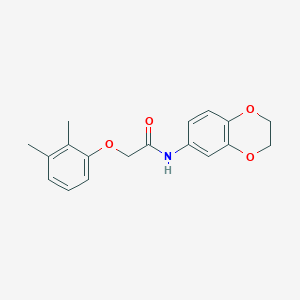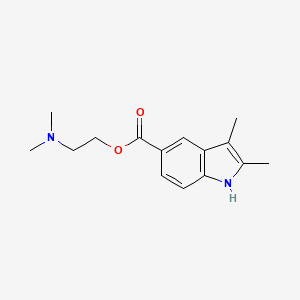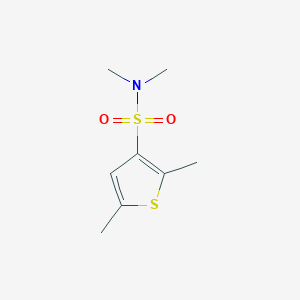![molecular formula C17H15FN4OS B5521404 N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)
N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide" involves multi-step organic reactions, starting from basic aromatic compounds or halides, which are further functionalized through various reactions such as acylation, thionation, or cyclization. Compounds with structural similarities have been synthesized by reacting pyrazole derivatives with substituted acetamides, indicating the versatility of synthetic routes for such molecules (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds related to "N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide" is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information on the molecular skeleton, functional groups, and the spatial arrangement of atoms within the molecule. For instance, the structure of similar compounds has been confirmed through 1H NMR, IR, and Mass spectra, underscoring the compound's complex molecular architecture (Wang et al., 2010).
Chemical Reactions and Properties
The chemical behavior of "N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide" and its analogs often involves reactions pertinent to their functional groups, such as the thioacetamide and the triazole ring. These functionalities can undergo various chemical transformations including nucleophilic substitution, addition reactions, and electrophilic aromatic substitution, reflecting the compound’s reactive nature and potential for further derivatization (Parikh & Joshi, 2014).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis of Novel Derivatives
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Anticancer Activity
Evren et al. (2019) studied the anticancer activity of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides against human lung adenocarcinoma cells, finding compounds with high selectivity and apoptosis-inducing properties (Evren et al., 2019).
Inhibitory and Antifungal Effects
Tyrosinase Inhibition
Hassan et al. (2022) synthesized 1,2,4-triazole based compounds, including N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, showing inhibitory activity against mushroom tyrosinase, suggesting potential use against melanogenesis (Hassan et al., 2022).
Antifungal and Apoptotic Effects
Çavușoğlu, Yurttaş, and Cantürk (2018) reported the synthesis of triazole-oxadiazole compounds with potent antifungal and apoptotic effects against various Candida species (Çavușoğlu et al., 2018).
Antibacterial Applications
Synthesis of Antimicrobial Agents
Baviskar, Khadabadi, and Deore (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, which showed significant in vitro antibacterial activity against various bacterial strains (Baviskar et al., 2013).
Antibacterial Evaluation of New Compounds
Varshney, Mishra, Shukla, and Sahu (2009) synthesized and evaluated the antibacterial activity of various compounds, including N-phenylacetamide derivatives, against resistant Gram-positive and Gram-negative bacteria (Varshney et al., 2009).
Propriétés
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-11-7-8-13(18)14(9-11)19-15(23)10-24-17-20-16(21-22-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEASNOHAQDRVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5521334.png)
![(1R*,3S*)-3-ethoxy-7-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5521335.png)

![2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521349.png)
![2,3,3-trichloro-2-propen-1-yl 2-{[(2-methylphenyl)amino]carbonyl}benzoate](/img/structure/B5521359.png)
![4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5521367.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5521379.png)
![3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521384.png)
![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)


![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)
![1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5521435.png)